5-Fluoro-4-iodopyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDNNMGKYTJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742618 | |
| Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227576-86-4 | |
| Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 4 Iodopyridin 2 Ol and Analogs
Strategic Retrosynthesis of 5-Fluoro-4-iodopyridin-2-ol
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical strategies involve disconnecting the carbon-halogen bonds as the final steps. Given the reactivity of the pyridine (B92270) ring, the introduction of the iodine and fluorine atoms is a critical consideration.
One common approach begins with a more readily available precursor, such as a pyridin-2-ol derivative. The C-I bond at the 4-position can be retrosynthetically disconnected via an electrophilic iodination reaction. This leads back to 5-fluoropyridin-2-ol as a key intermediate. The C-F bond at the 5-position can be traced back to a precursor amine via a Sandmeyer-type reaction or to a nitro group that can be reduced and then converted.
An alternative disconnection involves a halogen dance rearrangement or a Directed Ortho Metalation (DoM) strategy. However, the most straightforward retrosynthetic pathway is sequential halogenation, as illustrated below:
Disconnection 1 (C-I bond): The iodo group is typically introduced last via electrophilic iodination, as the C-I bond is the most reactive of the carbon-halogen bonds. This points to 5-fluoropyridin-2-ol as the immediate precursor.
Disconnection 2 (C-F bond): The fluorine atom can be introduced from an amino group at the 5-position of a 4-iodopyridin-2-amine (B1322553) precursor using reactions like the Balz-Schiemann reaction.
Disconnection 3 (Ring Formation): A more fundamental approach involves constructing the pyridine ring itself with the desired substitution pattern already in place or introduced during the cyclization process. This could involve the condensation of 1,3-dicarbonyl compounds (or their equivalents) with an ammonia (B1221849) source.
This analysis highlights that the most common and practical syntheses rely on the functionalization of a pre-formed pyridine ring, with sequential halogenation being a key strategy.
Direct Synthetic Approaches to this compound
Direct synthesis of this compound often involves a multi-step, one-pot sequence starting from a suitable pyridine derivative. A documented approach starts from 2-amino-5-fluoropyridine (B1271945).
The synthesis proceeds as follows:
Diazotization: The starting material, 2-amino-5-fluoropyridine, is treated with a diazotizing agent such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed in situ by heating the aqueous solution. This step replaces the diazonium group with a hydroxyl group, yielding 5-fluoropyridin-2-ol.
Iodination: The resulting 5-fluoropyridin-2-ol is subjected to electrophilic iodination without isolation. An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added to the reaction mixture. The electron-donating hydroxyl group at the 2-position directs the incoming electrophile to the 4-position (para-position relative to the hydroxyl group), affording the final product, this compound.
This sequential, one-pot process is efficient as it minimizes purification steps for intermediates.
Table 1: Direct Synthesis of this compound
| Starting Material | Reagents | Key Intermediate | Final Product |
|---|
Fluorination and Iodination Reactions for Pyridine Derivatives
The synthesis of halogenated pyridines like this compound relies on a robust toolbox of fluorination and iodination methods.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into electron-deficient aromatic rings. Pyridine N-oxides are excellent precursors for such reactions because the N-oxide group activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
The general process involves:
Activation: The pyridine N-oxide is first activated with an agent like phosphoryl chloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O).
Fluorination: The activated intermediate is then treated with a fluoride (B91410) source, such as potassium fluoride (KF) or a tetraalkylammonium fluoride salt.
This method is particularly useful for synthesizing 2-fluoropyridines or 4-fluoropyridines from the corresponding pyridinols (via their N-oxides). For instance, a chloro-substituted pyridine N-oxide can undergo halogen exchange (HALEX) with a fluoride source to yield the fluorinated product.
Electrophilic iodination is the most common method for introducing an iodine atom onto an activated pyridine ring, such as a pyridin-2-ol. The hydroxyl group is a strong activating group and directs iodination primarily to the positions ortho and para to it (positions 3, 5, and especially 4).
Common iodinating agents include:
N-Iodosuccinimide (NIS): A mild and easy-to-handle solid reagent.
Iodine (I₂): Often used with a base (e.g., sodium bicarbonate) or an oxidizing agent.
Iodine Monochloride (ICl): A highly reactive iodinating agent.
For a substrate like 5-fluoropyridin-2-ol, the hydroxyl group's directing effect is dominant, leading to iodination at the C4 position. The pre-existing fluorine atom at C5 has a weaker deactivating effect but does not typically interfere with the regioselectivity of this reaction.
Decarboxylative halogenation, a variant of the Hunsdiecker reaction, provides an alternative route to halopyridines from pyridinecarboxylic acids. In this method, a carboxylic acid is converted into a heavy metal salt (e.g., silver), which is then treated with a halogen.
A more modern and widely used variation is the Barton-Borodin-Hunsdiecker reaction, which avoids the need for stoichiometric silver salts. In this protocol, the carboxylic acid is converted to a thiohydroxamate ester, which then reacts with a halogen source to yield the halogenated pyridine and carbon dioxide. This method can be effective for introducing halogens at positions that are not easily accessible through electrophilic substitution. For example, it could be used to prepare a halopyridine that is later converted to the target molecule.
Synthetic Routes Involving Precursor Pyridines and Pyridinols
Starting from 5-Fluoropyridin-2-ol: As outlined in section 2.2, this is a very direct precursor. Its synthesis can be achieved from 2-amino-5-fluoropyridine or potentially through fluorination of pyridin-2-ol itself, although regioselectivity can be a challenge in the latter case. Once obtained, electrophilic iodination at the 4-position is generally high-yielding.
Starting from a 4-Halopyridine Precursor: One could envision starting with a precursor like 2,4-dichloro-5-fluoropyridine. A selective nucleophilic substitution of the chlorine at the 2-position with a hydroxide (B78521) source could yield a 4-chloro-5-fluoropyridin-2-ol. The final step would be a halogen exchange reaction (Finkelstein reaction) to replace the 4-chloro group with iodine, although this can be challenging on an electron-rich ring.
Starting from 2,4-Dihydroxypyridine derivatives: Another potential route could start from a dihydroxypyridine. For example, 5-fluoro-2,4-dihydroxypyridine could be selectively activated at the 4-hydroxyl group (e.g., by conversion to a triflate) and then substituted with iodide.
Table 2: Comparison of Precursor-Based Synthetic Routes
| Precursor | Key Transformation(s) | Advantages | Challenges |
|---|---|---|---|
| 2-Amino-5-fluoropyridine | Diazotization, Hydrolysis, Iodination | Well-established, often one-pot | Handling of diazonium salts |
| 5-Fluoropyridin-2-ol | Electrophilic Iodination | High regioselectivity, direct | Availability of the starting material |
| 2,4-Dihalo-5-fluoropyridine | Selective Hydrolysis, Halogen Exchange | Modular approach | Achieving selective substitution can be difficult |
Functionalization of Substituted Pyridines
A primary strategy for synthesizing complex pyridines involves the modification of a pre-existing pyridine ring. This approach relies on the inherent reactivity of the pyridine system, which can be modulated by substituents and specialized reagents to direct functionalization to specific positions.
Recent research has demonstrated the value of using heavily halogenated pyridines as versatile starting materials for creating orthogonally functionalized derivatives. mdpi.com For instance, the selective functionalization of compounds like 4-bromo-2-chloro-5-iodopyridine (B12510570) can be achieved through carefully controlled reaction conditions. mdpi.com A key technique in this area is directed ortho-lithiation, where a directing group guides a strong base, such as lithium tetramethylpiperidine (B8510282) (LiTMP), to deprotonate an adjacent position, which can then be trapped by an electrophile like iodine. mdpi.comresearchgate.net
Overcoming the natural tendency for metalation at the C2 position (alpha to the nitrogen) represents a significant challenge. chemrxiv.org Advanced methods utilizing organosodium bases have been developed to achieve C4-functionalization, overriding the strong directing influence of the ring nitrogen. chemrxiv.org Another modern approach is the use of transition-metal catalysis, such as the iridium-catalyzed C-H borylation of trifluoromethyl-substituted pyridines. nih.gov This method installs a boronic ester group onto the pyridine ring, which serves as a versatile handle for subsequent cross-coupling reactions to introduce iodine or other functionalities. nih.gov
| Method | Key Reagents | Starting Material Type | Outcome | Reference |
|---|---|---|---|---|
| Directed Ortho-Lithiation | n-BuLi, LiTMP, I₂ | Substituted 2-chloropyridines | Regioselective iodination at position 5 | mdpi.com |
| Remote C-H Metalation | n-Butylsodium | Pyridine | Generation of 4-sodiopyridine for further functionalization | chemrxiv.org |
| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | CF₃-Substituted Pyridines | C-H borylation to form pyridylboronic esters | nih.gov |
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | Trihalogenated Pyridines | Regioselective formation of a Grignard reagent | mdpi.com |
Transformations of Pyridin-2-one Derivatives
Pyridin-2-ol compounds exist in tautomeric equilibrium with their corresponding pyridin-2-one form. This duality is often exploited in synthesis, where the pyridin-2-one scaffold is built or modified before arriving at the final pyridin-2-ol. The pyridinone core is a significant structural motif in medicinal chemistry. nih.gov
The synthesis of the pyridinone ring can be approached in several ways. nih.gov One common method involves the transformation of other six-membered rings; for example, a pyranone can be treated with ammonia to replace the ring oxygen with nitrogen, yielding a pyridinone. nih.gov Another established route proceeds via the oxidation of a pyridine to its N-oxide, followed by reactions such as acetylization and elimination to introduce the carbonyl group. nih.gov Furthermore, rapid and high-yielding hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones can be achieved through microwave-assisted acidic conditions, providing a direct route to the pyridone core from a halogenated precursor. researchgate.net
Once the 5-fluoropyridin-2-one core is obtained, the final step would typically be a regioselective electrophilic iodination at the C4 position to yield the target compound.
| Method | Precursor | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Ring Transformation | Deacetylated Pyranone | Ammonia solution | Pyridinone | nih.gov |
| N-Oxide Rearrangement | Pyridine | H₂O₂, Nitric Acid, Acetic Anhydride | Pyridinone | nih.gov |
| Halide Hydrolysis | 2-Fluoropyridine | Acid, Microwave irradiation | Pyridin-2-one | researchgate.net |
| Cyclic Condensation | Ethyl 3-aminocrotonate, Activated malonate | None (heat) | 4-Hydroxy-2-pyridinone | nih.gov |
Cascade and Multicomponent Reactions Towards Halogenated Pyridinols
To enhance synthetic efficiency and align with the principles of green chemistry, cascade and multicomponent reactions (MCRs) have become powerful tools for constructing complex molecules like halogenated pyridinols from simpler starting materials in a single pot. frontiersin.orgbohrium.com These reactions minimize purification steps, reduce waste, and allow for the rapid generation of molecular diversity. frontiersin.org
Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. A notable example is a cascade cyclization-oxidative halogenation process. nih.gov In such a sequence, a Michael addition could initiate an intramolecular cyclization to form the heterocyclic ring, which is then immediately halogenated in situ to yield the final product. nih.gov
Multicomponent reactions (MCRs) combine three or more reactants in a one-pot process to form a product that incorporates structural features from each starting material. bohrium.comjsynthchem.com The Hantzsch pyridine synthesis is a classic example, though many modern variations exist. jsynthchem.com A contemporary four-component protocol for synthesizing polysubstituted pyridines utilizes an aromatic aldehyde, malononitrile, acetylacetone, and an aromatic amine in the presence of a catalyst like ZnCl₂. jsynthchem.com The mechanism proceeds through a sequence of Knoevenagel condensation, Michael addition, and finally cyclization and dehydration to furnish the pyridine ring. jsynthchem.com By employing halogenated starting materials within such a framework, this strategy can provide direct access to halogenated pyridine and pyridinol scaffolds.
| Reaction Type | Description | Example Strategy | Key Advantages | Reference |
|---|---|---|---|---|
| Cascade Reaction | Multiple bond-forming events occur sequentially in one pot without isolating intermediates. | Cyclization followed by in-situ oxidative halogenation. | Step- and time-efficiency, high atom economy. | nih.gov |
| Multicomponent Reaction (MCR) | Three or more starting materials react in a single operation to form a complex product. | Four-component synthesis of polysubstituted pyridines using ZnCl₂. | Molecular diversity, operational simplicity, convergence. | jsynthchem.com |
| Organocatalytic Cascade | Uses small organic molecules as catalysts to initiate a cascade sequence. | Trienamine activation to build polycyclic structures. | Access to complex chiral molecules from simple precursors. | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 4 Iodopyridin 2 Ol
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine ring, amplified by the presence of electron-withdrawing halogen substituents, renders 5-fluoro-4-iodopyridin-2-ol susceptible to nucleophilic aromatic substitution (SNAr). This two-step addition-elimination mechanism is a cornerstone of its reactivity. pressbooks.pub
In SNAr reactions, the relative reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the most electronegative atom, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the fluorine atom at the C-5 position would be expected to be more readily displaced by nucleophiles than the iodine atom at the C-4 position under classical SNAr conditions. However, the regioselectivity of these reactions on substituted pyridines can be complex, influenced by the nature of the nucleophile, the solvent, and the specific reaction conditions. researchgate.net
For instance, in reactions involving polyhalogenated pyridines, the position of attack is highly dependent on the electronic environment. The presence of a nitro group, a powerful electron-withdrawing group, can significantly enhance the electrophilicity at specific positions, thereby directing nucleophilic attack. In the case of this compound, the interplay between the inductive effects of the halogens and the electronic contribution of the hydroxyl/oxo group determines the most electrophilic site for nucleophilic attack.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines
| Substrate | Nucleophile | Product(s) | Observations |
|---|---|---|---|
| Pentachloropyridine | Pyridin-4-ol | Product of attack at the nitrogen atom | Demonstrates N-alkylation preference for pyridin-4-ol. researchgate.net |
| Pentafluoropyridine | Pyridin-3-ol | Product of attack at the oxygen atom | Shows O-alkylation preference for pyridin-3-ol. researchgate.net |
| Pentafluoropyridine | Pyridin-2-ol | Mixture of N- and O-alkylation products | Highlights the ambident nature of pyridin-2-ol. researchgate.net |
The 2-hydroxypyridine (B17775) moiety in this compound exists in a tautomeric equilibrium with its corresponding pyridone form. This duality confers upon it the character of an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. researchgate.netresearchgate.net The outcome of a reaction is often directed by the nature of the electrophile and the reaction conditions.
In reactions with perhalogenated pyridines, pyridin-2-ol has been shown to yield a mixture of products resulting from both N-alkylation and O-alkylation, underscoring its ambident reactivity. researchgate.net This behavior is crucial in the synthesis of various heterocyclic systems, where selective N- or O-functionalization is desired. The choice of base and solvent can often be used to influence the regioselectivity of these transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C-4 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with an organic halide, is a highly versatile method for forming carbon-carbon bonds. rsc.orgorganic-chemistry.org The C-I bond in this compound is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-4 position. nih.gov
This selective reactivity enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-4 position while leaving the fluorine atom at C-5 intact for potential subsequent transformations. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and selectivity of the Suzuki-Miyaura coupling. rsc.org For instance, the use of specific phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. organic-chemistry.org
Table 2: Examples of Suzuki-Miyaura Coupling with Iodo-pyridines
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 2-Chloro-5-iodopyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-5-(4-methoxyphenyl)pyridine | High |
| 5-Iodouridine-labeled RNA | Various boronic acids | Pd(OAc)₂, 2-aminopyrimidine-4,6-diol | Functionalized RNA probes | Good |
Beyond the Suzuki-Miyaura reaction, the C-I bond of this compound is amenable to a variety of other palladium- and copper-catalyzed cross-coupling reactions. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility. wikipedia.orgbeilstein-journals.org
The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction enables the formation of carbon-carbon bonds with alkenes. beilstein-journals.orgrsc.org The Buchwald-Hartwig amination provides a route to N-arylated or N-alkylated pyridinamines. Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for the formation of C-O, C-N, and C-S bonds at the C-4 position. researchgate.net The selective nature of these reactions at the C-I bond over the C-F bond is a recurring theme. researchgate.net
Table 3: Other Cross-Coupling Reactions of Iodo-pyridines and Analogs
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Sonogashira | 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2-Chloro-5-(phenylethynyl)pyridine |
| Heck-type | N'-Acyl arylhydrazines | Alkenes | Pd/Cu (ligand-free) | Arylated alkenes |
Radical Chemistry for Functionalization
The carbon-iodine bond in this compound can also serve as a precursor for radical intermediates. acs.org Homolytic cleavage of the C-I bond, often initiated by light, radical initiators, or single-electron transfer processes, can generate a pyridyl radical. This highly reactive species can then participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction.
While less common than ionic pathways for this class of compounds, radical reactions offer alternative strategies for functionalization, potentially leading to products that are not easily accessible through other means. The field of photoredox catalysis, for example, has opened up new avenues for the generation and reaction of aryl radicals under mild conditions. rsc.org
Minisci-Type Reactions for Heteroaromatics
The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heteroaromatic compounds via a radical substitution mechanism. wikipedia.org The reaction is typically performed under acidic conditions, which protonate the nitrogen-containing heterocycle, thereby increasing its electrophilicity and reactivity towards nucleophilic carbon-centered radicals. wikipedia.org
In the case of this compound, the reaction would proceed on its pyridinium (B92312) tautomer. The general mechanism involves the generation of an alkyl radical, often from a carboxylic acid via oxidative decarboxylation using a silver salt and a persulfate oxidant, which then attacks the electron-deficient ring. wikipedia.org The resulting radical cation intermediate is then rearomatized to form the alkylated product. wikipedia.org
The regioselectivity of the Minisci reaction on the this compound ring is directed by both electronic and steric factors. The most electron-deficient positions on a protonated pyridine ring are typically C2 and C4. However, in this substituted case, positions C4 and C5 are already occupied. The remaining C-H bonds are at the C3 and C6 positions. The directing effects of the existing substituents—fluoro, iodo, and the hydroxyl/oxo group—would influence the final position of attack by the incoming radical. While specific studies on this compound are not prevalent, the principles of the Minisci reaction suggest that functionalization would occur at one of the available C-H positions, with the precise outcome depending on the specific radical and reaction conditions used. princeton.eduresearchgate.net
| Reaction Type | Radical Source (Example) | Key Reagents | General Mechanism |
| Minisci Alkylation | Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Oxidative decarboxylation to form an alkyl radical, which attacks the protonated pyridine ring. wikipedia.org |
| Minisci Acylation | Aldehydes | FeSO₄, t-BuOOH | Formation of an acyl radical which attacks the heteroaromatic base. |
Difluoromethylation Processes
The introduction of a difluoromethyl (CF₂H) group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. rsc.org For this compound, difluoromethylation can be achieved through several modern synthetic methods, primarily involving cross-coupling reactions or radical C-H functionalization. rsc.orgsemanticscholar.org
Cross-Coupling Reactions: The presence of a carbon-iodine bond at the C4 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. semanticscholar.org Palladium- or copper-catalyzed methodologies are commonly employed to form a C(sp²)–CF₂H bond by coupling the aryl iodide with a suitable difluoromethylating agent. rsc.org For example, reagents like [(DMPU)₂Zn(CF₂H)₂] can be used in conjunction with a palladium catalyst to effectively transfer the difluoromethyl group to the pyridine ring. rsc.org
Radical Difluoromethylation: An alternative strategy is the radical C-H difluoromethylation, which proceeds via a Minisci-type mechanism. rsc.org This approach is particularly well-suited for heteroaromatics. rsc.org A difluoromethyl radical (•CF₂H) is generated in situ from a precursor and adds to the electron-deficient pyridinone ring. This method avoids the need for a pre-functionalized halide, directly converting a C-H bond to a C-CF₂H bond. rsc.org
| Method | Reagent/Catalyst System (Example) | Target Site | Reference |
| Palladium-Catalyzed Cross-Coupling | [(DMPU)₂Zn(CF₂H)₂], Pd(dba)₂/RuPhos | C4 (C-I bond) | rsc.org |
| Copper-Mediated Cross-Coupling | CuI, Phenanthroline (ligand) | C4 (C-I bond) | semanticscholar.org |
| Radical C-H Difluoromethylation | Reagents that generate •CF₂H radicals | C3 or C6 (C-H bonds) | rsc.org |
Electrophilic Functionalization of the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the 2-pyridone tautomer of this compound possesses significantly different reactivity. The amide-like character of the pyridone ring makes it more analogous to an activated benzene (B151609) derivative. The oxygen of the carbonyl group and the ring nitrogen act as activating groups, directing incoming electrophiles primarily to the C3 and C5 positions.
In this compound, the C5 position is blocked by a fluorine atom. Therefore, electrophilic attack would be strongly directed to the C3 position. The fluorine and iodine substituents are deactivating via induction but their directing effects are secondary to the powerful activation of the pyridone system. Reactions such as nitration, halogenation, and Friedel-Crafts acylations would be expected to occur selectively at the C3 position, provided a suitable electrophile and reaction conditions are chosen.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound (the C-I bond, C-F bond, available C-H bonds, and the N-H/O-H of the pyridinone system) makes chemo- and regioselectivity critical considerations in its chemical transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over another.
Cross-Coupling vs. SNAr: In nucleophilic substitution reactions, a key challenge is the competition between substitution at the C-I bond (often requiring a metal catalyst like copper or palladium) and substitution at the C-F bond (which can occur via a non-catalytic nucleophilic aromatic substitution, SNAr). researchgate.net The choice of catalyst, ligand, and reaction conditions can be tuned to favor one pathway over the other. For instance, copper-catalyzed amination often targets the C-I bond selectively. researchgate.net
N- vs. O-Alkylation: The pyridinone tautomer has two nucleophilic sites, the nitrogen and the oxygen, leading to potential N-alkylation or O-alkylation. The outcome is often dependent on the alkylating agent, solvent, and base used (Hard-Soft Acid-Base theory).
Regioselectivity: This refers to the position of attack on the pyridine ring.
Radical Reactions: As discussed in the Minisci reaction (3.3.1), radical attack is governed by the electronic properties of the protonated ring, favoring available C-H positions that are most electron-deficient, likely C3 or C6.
Electrophilic Reactions: As noted in section 3.4, electrophilic attack is directed by the activating pyridone system primarily to the C3 position.
Metalation: Directed ortho-metalation (DoM) strategies can provide alternative regioselectivity. Using a strong base like lithium diisopropylamide (LDA), it might be possible to deprotonate the C3 position, directed by the C4-iodo group, to form an organometallic intermediate that can be trapped with an electrophile.
| Reaction Type | Primary Reactive Site | Controlling Factors |
| Catalytic Cross-Coupling | C4 (C-I bond) | Catalyst (Pd, Cu), ligand, temperature. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | C5 (C-F bond) | Nucleophile strength, absence of catalyst. researchgate.net |
| Electrophilic Substitution | C3 (C-H bond) | Activating effect of the pyridone ring system. |
| Radical Substitution (Minisci) | C3 or C6 (C-H bonds) | Acidity, radical nature, steric hindrance. wikipedia.org |
Intramolecular Cyclization and Ring-Closing Reactions to Pyridinone Structures
While the starting material is itself a pyridinone, its structure is a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing a side chain onto the pyridinone ring, followed by an intramolecular cyclization reaction that forms a new ring. The C4-iodo group is an ideal handle for such transformations.
A common strategy involves a two-step sequence:
Functionalization: A side chain containing a nucleophilic group (e.g., -NH₂, -OH) or a reactive moiety (e.g., an alkyne or alkene) is introduced at a position adjacent to the iodine, typically C3 or C5. Given that C5 is blocked, functionalization at C3 would be the logical route. This could be accomplished via metalation at C3 followed by quenching with an appropriate electrophile.
Intramolecular Cyclization: A transition-metal-catalyzed reaction, such as a Heck, Suzuki, or Sonogashira coupling, or a copper-catalyzed Ullmann condensation, is then used to form a new bond between the C4 position and the appended side chain, displacing the iodine and closing the new ring. thieme-connect.comacs.org For example, a side chain with a terminal alkyne at the C3 position could undergo an intramolecular Sonogashira coupling to form a fused pyrrolo[3,4-c]pyridinone system. Similarly, an amino group introduced at C3 could undergo an intramolecular Buchwald-Hartwig or Ullmann amination to yield a fused pyrazino[2,3-c]pyridinone derivative. acs.org These strategies are pivotal in building the core structures of many biologically active molecules. mdpi.com
Advanced Spectroscopic and Structural Elucidation in Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like 5-Fluoro-4-iodopyridin-2-ol. The technique generates gas-phase ions from a liquid solution, which are then analyzed by the mass spectrometer.
In research settings, ESI-MS is used to confirm the successful synthesis of the target compound. For this compound, with a molecular formula of C₅H₃FINO, the calculated monoisotopic mass is 238.93 g/mol . In positive ion mode, the compound is expected to be detected as its protonated molecule, [M+H]⁺. Experimental data from patent literature, where this compound is used as an intermediate, reports the detection of an ion at m/z = 239.2, which corresponds to the [M+H]⁺ species, thereby confirming the molecular weight of the synthesized product. This analysis is vital for verifying the primary structure of the molecule.
| Parameter | Value |
| Molecular Formula | C₅H₃FINO |
| Calculated Monoisotopic Mass | 238.93 g/mol |
| Ionization Mode | ESI-Positive |
| Expected Ion | [M+H]⁺ |
| Reported m/z | 239.2 |
This interactive table summarizes the key ESI-MS data for this compound.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes specific molecular bonds to vibrate at characteristic frequencies. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on its structure.
The structure of this compound contains several key functional groups: an O-H group (from the hydroxyl), C=C and C=N bonds within the pyridine (B92270) ring, a C-F bond, and a C-I bond. The compound can also exist in its tautomeric form, 5-fluoro-4-iodo-2(1H)-pyridinone, which would exhibit a characteristic C=O (carbonyl) stretch.
Key predicted IR absorption bands would include:
A broad O-H stretching band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.
If the pyridinone tautomer is present, a strong, sharp C=O stretching absorption would appear around 1650-1700 cm⁻¹.
Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
A C-F stretching vibration, typically a strong band, would be observed in the 1000-1300 cm⁻¹ range.
The C-I stretching vibration would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region of the spectrum.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3500 (broad) | Stretch |
| C=O (pyridinone tautomer) | 1650-1700 (strong, sharp) | Stretch |
| C=C / C=N (aromatic ring) | 1400-1600 | Stretch |
| C-F | 1000-1300 (strong) | Stretch |
| C-I | 500-600 | Stretch |
This interactive table outlines the expected IR vibrational frequencies for the functional groups in this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical intermediates like this compound. In a typical setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.
For a polar, heterocyclic compound like this compound, reversed-phase HPLC is commonly employed. In patent literature describing the synthesis of derivatives from this intermediate, C4 columns, such as a Thermo Betabasic C4 (2.1 mm x 20 mm, 5 µm particle size), have been utilized in the analytical workflow. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the pyridine ring absorbs.
| Parameter | Example Value/Type |
| Technique | Reversed-Phase HPLC |
| Example Column | Thermo Betabasic C4, 2.1 mm x 20 mm, 5 µm nih.gov |
| Purpose | Purity Assessment, Reaction Monitoring |
| Detection | UV-Vis Detector |
This interactive table summarizes typical parameters for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is a powerful tool used in the characterization of this compound.
As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer's ion source (such as ESI). LC-MS allows for the simultaneous confirmation of the compound's retention time (a measure of its polarity and interaction with the column) and its molecular weight. This dual detection provides a high degree of confidence in the identity and purity of the analyte. In the analysis of this compound and its reaction products, LC-MS is routinely used to confirm the presence of the desired compound by detecting its protonated molecular ion, [M+H]⁺, at the expected retention time. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijpcbs.commeasurlabs.com This technique utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, provides higher separation efficiency. ijpcbs.comresearchgate.net To operate with these smaller particles, UPLC systems are engineered to withstand much higher backpressures, often up to 1000 bar (15,000 psi), compared to the typical 400 bar limits of HPLC systems. measurlabs.comresearchgate.net The result is a dramatic increase in analytical speed and peak capacity, allowing for the rapid analysis of complex mixtures and the generation of higher quality data. ijpcbs.com
In the context of pharmaceutical research and development, UPLC is a powerful tool for monitoring reaction progress, determining the purity of synthesized compounds, and profiling impurities. lcms.cznih.gov For heterocyclic compounds such as pyridine derivatives, which are common scaffolds in medicinal chemistry, UPLC methods offer the high resolution needed to separate structurally similar isomers and byproducts. researchgate.netgoogle.com
While specific, detailed research findings on the UPLC analysis of this compound are not extensively documented in publicly available scientific literature, the principles of UPLC method development allow for the construction of a robust analytical approach for its characterization. A systematic approach to developing a UPLC method typically involves screening various column chemistries (like C18 or Phenyl), mobile phase compositions (including different organic solvents and pH modifiers), and temperature to achieve optimal separation. lcms.cz
Based on the analysis of related halogenated and pyridine-containing compounds, a reversed-phase UPLC method would be the standard approach for this compound. The following table outlines a representative set of parameters for such an analysis. It is important to note that these parameters represent a scientifically grounded starting point for method development and would require optimization for this specific analyte.
Interactive Data Table: Representative UPLC Method Parameters
| Parameter | Value | Rationale |
| Chromatography System | Waters ACQUITY UPLC H-Class | A common high-performance system capable of handling the required pressures and providing precise gradient delivery. lcms.cz |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm | A versatile C18 column chemistry that provides excellent retention for a broad range of compounds, including polar and non-polar analytes. patsnap.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase is standard for improving peak shape and ionization efficiency in mass spectrometry (MS) detection. google.comgoogle.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good eluting strength and low viscosity. google.comgoogle.com |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm internal diameter column that balances analysis time with system pressure. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient allows for fast screening and elution of the compound while ensuring separation from potential impurities. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure. researchgate.net |
| Injection Volume | 1 µL | Small injection volumes are crucial in UPLC to prevent band broadening and maintain high efficiency. |
| Detection | UV-Vis (PDA) at 210-400 nm; MS (ESI+) | Photodiode Array (PDA) detection provides spectral information, while Mass Spectrometry offers mass confirmation and enhanced sensitivity. |
This hypothetical method would be used to assess the purity of this compound, with the compound expected to elute as a sharp, well-defined peak. The retention time would be specific to these conditions and could be used for identification. By integrating the peak area, a quantitative assessment of the compound's purity can be achieved. Coupling the UPLC system to a mass spectrometer (UPLC-MS) would provide further confirmation of the compound's identity by detecting its molecular ion. measurlabs.comlcms.cz
Computational Chemistry and Theoretical Investigations of 5 Fluoro 4 Iodopyridin 2 Ol
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of molecules. For halogenated pyridinones like 5-Fluoro-4-iodopyridin-2-ol, these studies provide insights into their behavior at a molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various molecules, including those with similar structures to this compound. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize molecular geometries and predict vibrational frequencies. researchgate.netajchem-a.com This level of theory is also employed to understand the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. mdpi.com In studies of related compounds, DFT has been used to analyze molecular stability, reactivity, and other electronic parameters. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required for excitation. researchgate.net Conversely, a smaller gap indicates a molecule is more prone to chemical reactions. mdpi.com
For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap was used to infer the compound's good kinetic stability. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com Analysis of these orbitals helps predict the sites for electrophilic and nucleophilic attacks. ajchem-a.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data (Illustrative) Note: The following data is illustrative for a related class of compounds and not specific to this compound, as direct published data was not available.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.3 |
| Energy Gap (ΔE) | 4.2 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electron density distribution, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).
In a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atom of the oxadiazole ring is the likely site for electrophilic attack. ajchem-a.com For other molecules, MEP analysis has identified specific carbon atoms as potential sites for nucleophilic attack due to their positive charge. researchgate.net This type of analysis provides a visual representation of the charge distribution and chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability.
Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of charge on each atom. uni-muenchen.de This information is crucial for understanding the molecule's electronic structure, dipole moment, and other properties. researchgate.net For instance, NBO analysis can describe the polarity of a bond by showing the percentage of localization of the bond on each atom. uni-muenchen.de
Table 2: NBO Analysis - Donor-Acceptor Interactions (Illustrative) Note: The following data is illustrative for a related class of compounds and not specific to this compound, as direct published data was not available.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N5 | π(C2-C3) | 25.4 |
| π(C2-C3) | π(C4-C5) | 18.9 |
| LP(1) O1 | σ*(N5-C2) | 5.2 |
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonding. jussieu.fraps.org ELF values range from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org An ELF value of 0.5 corresponds to the electron gas-like Pauli repulsion. aps.org
ELF analysis can distinguish between different types of bonding, such as covalent, metallic, or ionic. aps.org The graphical representation of ELF often shows basins, with attractors at their centers, which correspond to atomic cores, bonds, and lone pairs. This provides a powerful tool for understanding the electronic structure and bonding in complex molecules. researchgate.net
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions within and between molecules. researchgate.net This method is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). diva-portal.org
This analysis is particularly useful for understanding the stability of molecular conformations and crystal packing. For example, in a study of chiral bis(pyridine)iodine(I) complexes, RDG analysis was used to visualize the non-covalent interactions that influence their structure. diva-portal.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound, revealing how it behaves in different environments, particularly in aqueous solutions. While specific MD studies on this exact molecule are not prevalent in public literature, the principles can be extrapolated from simulations of similarly substituted pyridinols and fluorinated aromatic compounds. researchgate.netacs.orgmdpi.com
An MD simulation would typically model the interactions between the atoms of this compound and the surrounding solvent molecules over time, governed by a force field. researchgate.netnih.gov For a molecule like this, a key aspect of its conformational analysis is the tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms. DFT calculations on related systems suggest that the pyridin-2-one tautomer is often more stable. ruc.dk MD simulations can further elucidate the influence of explicit water molecules on this equilibrium, capturing the hydrogen bonding network and solvent shell structure around the molecule. pku.edu.cn
The simulations would likely show that the planar pyridine (B92270) ring remains relatively rigid. The primary conformational flexibility would arise from the rotation of the hydroxyl group in the pyridin-2-ol tautomer. The presence of the bulky iodine atom at position 4 and the electronegative fluorine at position 5 would influence the preferred orientation of the hydroxyl group through steric and electronic effects. These simulations can quantify the energetic barriers to rotation and the populations of different conformational states. researchgate.net Furthermore, MD simulations can reveal the formation of intra- and intermolecular hydrogen bonds, which are crucial in determining the molecule's solubility and interactions with biological macromolecules. mdpi.com
Table 1: Representative Conformational Data from Theoretical Studies of Substituted Pyridines
| Parameter | Description | Predicted Value/Observation | Reference |
| Tautomeric Equilibrium | Relative stability of pyridin-2-ol vs. pyridin-2-one. | Pyridin-2-one form is generally more stable. | ruc.dk |
| Dihedral Angle (C3-C4-I-H) | Rotation around the C-I bond. | Steric hindrance from adjacent groups restricts free rotation. | researchgate.net |
| Hydrogen Bonding | Interaction of the -OH/-NH group with water. | Forms a stable hydration shell, influencing solubility. | pku.edu.cn |
| Ring Puckering | Deviation of the pyridine ring from planarity. | The aromatic ring is expected to remain largely planar. | scispace.com |
Note: Data is inferred from studies on structurally related compounds.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes understanding its synthesis and potential transformations.
The synthesis of halogenated pyridin-2-ols can often involve multiple steps, including electrophilic halogenation and nucleophilic substitution. DFT calculations can model the transition states and intermediates for each step of a proposed synthetic route, providing insights into the reaction kinetics and thermodynamics. nih.govacs.org For instance, in the iodination of a fluorinated pyridine precursor, calculations can determine the most likely site of iodination by comparing the activation energies for attack at different positions on the pyridine ring. The electron-donating nature of the hydroxyl group and the electronic influence of the fluorine atom would be key factors in directing the regioselectivity of the reaction. ias.ac.in
Furthermore, computational studies can explore the detailed mechanism of reactions such as the conversion of a precursor like 2-amino-5-fluoropyridine (B1271945) to the corresponding pyridin-2-ol. This could involve diazotization followed by hydrolysis, and DFT could model the energetic profile of this entire transformation. Similarly, the mechanism of introducing the iodine atom, for example through electrophilic iodination using reagents like N-iodosuccinimide, can be investigated. nih.gov These studies can reveal whether the reaction proceeds through a direct substitution or a more complex pathway involving intermediates. sioc-journal.cn
Table 2: Calculated Energetic Parameters for a Hypothetical Reaction Step
| Parameter | Description | Example Calculated Value (kcal/mol) | Reference |
| Activation Energy (Ea) | The energy barrier for the reaction to occur. | 15-25 | nih.gov |
| Reaction Energy (ΔEr) | The overall energy change of the reaction. | -10 (exothermic) | acs.org |
| Transition State Geometry | The molecular structure at the peak of the energy profile. | Characterized by specific bond-forming/breaking distances. | nih.gov |
Note: Values are representative and derived from computational studies on similar reaction types.
In Silico Prediction of Pharmacokinetic Properties (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. For this compound, various in silico models can be employed to estimate its likely pharmacokinetic profile. nih.govnih.govresearchgate.net
These predictive models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models. Key physicochemical descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated for this compound and used as inputs for these models.
Predictions would likely indicate that the compound has good potential for oral absorption, given its relatively small size and the presence of both lipophilic (iodine) and hydrophilic (hydroxyl) groups. The fluorine atom can potentially enhance metabolic stability and membrane permeability. tandfonline.com Models can also predict its potential to cross the blood-brain barrier, its likelihood of being a substrate or inhibitor of cytochrome P450 enzymes (key for metabolism), and its potential for hERG channel inhibition (a cardiotoxicity indicator). researchgate.netresearchgate.net
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value/Classification | Significance | Reference |
| Molecular Weight | 238.99 g/mol | Compliant with Lipinski's Rule of Five. | mdpi.com |
| logP | ~1.5 - 2.5 | Moderate lipophilicity, favorable for absorption. | nih.gov |
| TPSA | ~40-50 Ų | Indicates good potential for cell permeability. | nih.gov |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. | researchgate.net |
| Blood-Brain Barrier Penetration | Borderline/Low | May have limited access to the central nervous system. | researchgate.net |
| CYP450 Inhibition | Potential inhibitor of certain isoforms. | Could lead to drug-drug interactions. | nih.gov |
Note: These are estimated values based on general in silico models for similar chemical structures.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its activity. mdpi.com
Given its pyridin-2-one/ol core, a structure common in many enzyme inhibitors, this compound could potentially target a range of proteins, such as kinases or metalloenzymes. researchgate.netacs.org A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on their predicted binding affinity.
The results of a docking simulation would highlight the key interactions between the ligand and the protein's active site residues. The hydroxyl group (or the N-H and carbonyl in the pyridinone tautomer) is likely to form hydrogen bonds with polar residues. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The iodine atom, being large and polarizable, can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The fluorine atom can also participate in specific interactions, such as with backbone amide groups. nih.gov These detailed interaction models provide a rational basis for designing more potent and selective analogs. ubaya.ac.id
Table 4: Potential Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Interacting Ligand Atom(s) | Potential Interacting Protein Residue(s) | Reference |
| Hydrogen Bond | -OH / -NH, C=O | Asp, Glu, Ser, Thr, backbone amides | acs.org |
| Halogen Bond | Iodine | Carbonyl oxygen, electron-rich residues | nih.gov |
| π-π Stacking | Pyridine ring | Phe, Tyr, Trp, His | mdpi.com |
| Hydrophobic Interaction | Pyridine ring, Iodo-substituent | Ala, Val, Leu, Ile | researchgate.net |
Note: This table represents a hypothetical docking scenario based on studies of similar inhibitors.
Research Applications in Medicinal Chemistry and Drug Discovery
5-Fluoro-4-iodopyridin-2-ol as a Synthetic Building Block for Bioactive Molecules
This compound serves as a key intermediate in organic synthesis. Its structure, featuring both fluorine and iodine atoms on a pyridinol ring, offers multiple reactive sites for medicinal chemists to construct more complex molecules. The unique electronic properties conferred by the halogen substituents can influence the reactivity and potential biological activity of the resulting compounds.
A structurally similar compound, 5-Chloro-2-fluoro-4-iodopyridine, is recognized as an essential intermediate in the synthesis of various bioactive molecules. chemimpex.com Its halogen substitutions enhance its reactivity, making it valuable for developing novel pharmaceuticals, particularly in creating targeted therapies. chemimpex.com This compound's ability to participate in cross-coupling reactions allows for the efficient construction of intricate molecular architectures, a critical aspect of medicinal chemistry. chemimpex.com
Development of Novel Pharmaceutical Agents from Halogenated Pyridinols
The development of new drugs often relies on the modification of core chemical structures to enhance efficacy and reduce side effects. Halogenated pyridinols are a class of compounds that have garnered interest in pharmaceutical development. The introduction of halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.
For instance, researchers utilize compounds like 5-Chloro-2-fluoro-4-iodopyridine in the development of novel pharmaceuticals aimed at treating diseases such as cancer and infectious diseases. chemimpex.com The stability and reactivity profile of such halogenated pyridines make them suitable for various synthetic pathways, providing a reliable tool for innovation in drug discovery. chemimpex.com
Antimicrobial and Antifungal Potential of Related Pyridinols
The emergence of drug-resistant microbes has spurred the search for new antimicrobial and antifungal agents. Pyridinol and pyridinone derivatives have been explored for their potential in this area.
Studies on alkyl pyridinol compounds have demonstrated their antimicrobial effects, particularly against Gram-positive bacteria. The position of the nitrogen atom in the pyridinol ring has been shown to influence the antimicrobial activity of the compound. chemimpex.com Furthermore, certain pyridinone-containing compounds have been identified to have antifungal properties against Candida albicans, including strains resistant to existing antifungal drugs. innospk.com These compounds were found to inhibit biofilm formation and reduce the thickness of the fungal cell wall. innospk.com
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| PYR (a pyridinone derivative) | Candida albicans | Inhibited biofilm formation and reduced cell wall thickness | innospk.com |
Applications in Antiviral Drug Development (e.g., Anti-HIV Agents)
The pyridinone scaffold has also been investigated in the context of antiviral drug development. Pyridine (B92270) oxide derivatives, which are structurally related to pyridinols, have been identified as a class of compounds with anti-HIV activity. bldpharm.com
These compounds have been shown to inhibit HIV replication through multiple mechanisms. Some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a well-established class of anti-HIV drugs. bldpharm.com Others have been found to interfere with a post-integration step in the HIV replication cycle, potentially affecting viral gene expression. bldpharm.com This dual mode of action makes them interesting candidates for further research in the development of new anti-HIV therapies. bldpharm.com
Contributions to Neurological Research and Imaging Agents
Positron Emission Tomography (PET) Imaging Ligand Design
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both research and clinical settings to visualize and quantify physiological processes. The development of novel PET tracers is crucial for studying various diseases, including neurological disorders.
While there are no specific reports on the use of this compound as a PET imaging ligand, its structure contains features relevant to the design of such agents. The presence of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), a commonly used radionuclide in PET. The iodine atom could also potentially be replaced with a radioactive iodine isotope.
A study on the development of a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for several neuropsychiatric disorders, utilized a compound with a 2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide structure. This highlights the utility of fluorinated pyridine scaffolds in the design of PET tracers for neurological targets. The development of such tracers allows for the in vivo study of receptor distribution and function in the brain, which can aid in understanding disease mechanisms and in the development of new therapies.
Radiosynthesis of Fluorine-18 Labeled Pyridine Analogs
The presence of an iodine atom in this compound makes it a suitable precursor for the introduction of the positron-emitting radionuclide, fluorine-18 ([¹⁸F]). This process, known as radiofluorination, is a cornerstone of Positron Emission Tomography (PET) tracer development. PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.
The radiosynthesis of [¹⁸F]fluoropyridine analogs from iodopyridine precursors typically involves a nucleophilic substitution reaction. In this reaction, the iodine atom is displaced by [¹⁸F]fluoride. This transformation can be facilitated by various methods, including transition metal-mediated cross-coupling reactions. For instance, palladium-catalyzed S-arylation has been successfully employed for the ¹⁸F-labeling of peptides using 2-[¹⁸F]fluoro-5-iodopyridine. researchgate.net The general approach involves reacting the iodinated precursor with a source of [¹⁸F]fluoride in the presence of a suitable catalyst and ligands.
While the direct radiosynthesis of [¹⁸F]this compound has not been explicitly detailed in the reviewed literature, the established methodologies for radiofluorination of iodopyridines provide a strong foundation for its potential synthesis. The resulting [¹⁸F]-labeled 5-fluoropyridin-2-ol analog could then be utilized as a building block for the synthesis of more complex PET tracers targeting a variety of biological targets. The efficiency of such a radiosynthesis would depend on factors such as the choice of catalyst, reaction conditions, and the specific properties of the precursor molecule.
Metabotropic Glutamate Receptor (mGluR) Modulators
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system. wikipedia.org They are implicated in a wide range of neurological and psychiatric disorders, making them attractive targets for drug discovery. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. nih.govnih.gov
The pyridin-2-ol scaffold is a key structural feature in a number of known mGluR modulators. For instance, scaffold hopping from a pyridone series led to the identification of novel imidazo[1,2-a]pyrazin-8-one positive allosteric modulators of the mGlu2 receptor. researchgate.net This highlights the utility of the pyridinone core in designing molecules that can interact with the allosteric binding sites of mGluRs.
While there is no specific mention in the reviewed scientific literature of this compound or its direct analogs as mGluR modulators, its structural similarity to known active scaffolds suggests its potential as a starting point for the design of new mGluR-targeting compounds. The fluorine and iodine substituents could be exploited to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to explore new interactions within the receptor's binding pocket. Further research would be necessary to synthesize and evaluate derivatives of this compound for their activity at different mGluR subtypes.
Enzyme Inhibition Studies of Pyridinone-Containing Compounds (e.g., IDH1, p38 MAPK, VEGFR-2, BTK)
The pyridinone (or hydroxypyridine) core is a privileged scaffold in the design of enzyme inhibitors, with numerous examples of potent and selective inhibitors targeting a range of kinases and other enzymes. The versatility of this scaffold allows for the introduction of various substituents to optimize binding affinity and selectivity.
Isocitrate Dehydrogenase 1 (IDH1): Mutant forms of IDH1 are key drivers in several cancers. Pyrid-2-one derivatives have been identified as potent inhibitors of mutant IDH1. nih.govresearchgate.net For example, systematic structure-activity relationship (SAR) efforts have led to the development of pyrid-2-one mIDH1 inhibitors with significant therapeutic potential. nih.gov In some instances, a 2-pyridinone-5-yl group at the 5-position of a 2-thiohydantoin (B1682308) core was found to be the most potent for inhibition of mutant IDH1. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK is a critical regulator of inflammatory responses, making it a target for anti-inflammatory drug development. uni-tuebingen.de Pyridinone-containing compounds have been explored as p38 MAPK inhibitors. For instance, a novel pyridinone inhibitor of p38α, PH-797804, has been developed. selleckchem.com Additionally, series of pyridazinopyridinone compounds have been designed and shown to possess excellent potency against p38 kinase. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Pyridine and pyridone derivatives have been successfully developed as VEGFR-2 inhibitors. nih.govnih.gov For example, 1,3-diaryl-pyridones have been designed and synthesized, displaying excellent enzymatic inhibitory activities against VEGFR-2. researchgate.net
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. drugs.com Pyridinone derivatives have been discovered as irreversible and highly selective BTK inhibitors. nih.gov The pyridinone core of these inhibitors often interacts with the hinge region of the kinase.
While this compound has not been specifically identified as an inhibitor of these enzymes in the reviewed literature, its pyridinone core suggests that it could serve as a valuable starting point for the design of novel inhibitors. The fluorine and iodine atoms provide handles for further chemical modification to optimize potency and selectivity against these important drug targets.
| Enzyme Target | Role of Pyridinone Scaffold | Key Findings |
| IDH1 (mutant) | Core structure of potent inhibitors. nih.govresearchgate.net | Systematic SAR has produced effective pyrid-2-one mIDH1 inhibitors. nih.gov The 2-pyridinone-5-yl group enhances inhibitory activity in some scaffolds. nih.gov |
| p38 MAPK | Foundation for novel inhibitor design. selleckchem.comnih.gov | Pyridinone-containing compounds like PH-797804 show potent p38α inhibition. selleckchem.com Pyridazinopyridinones exhibit excellent potency. nih.gov |
| VEGFR-2 | Key component of effective inhibitors for anti-angiogenic therapy. nih.govresearchgate.net | 1,3-diaryl-pyridones show excellent enzymatic inhibition of VEGFR-2. researchgate.net |
| BTK | Interacts with the hinge region of the kinase. nih.gov | Pyridinone derivatives have been developed as irreversible and highly selective BTK inhibitors. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies would systematically explore the impact of modifying the fluorine, iodine, and hydroxyl groups, as well as the pyridine ring itself.
The inclusion of a fluorine atom can significantly impact a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. nih.gov SAR studies on fluorinated pyridine derivatives have shown that the position and number of fluorine substituents can have a profound effect on biological activity. nih.gov For instance, in some series, the introduction of a fluorine atom enhances antiproliferative activity, while in others, it may be detrimental. nih.gov
The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Furthermore, the iodo-substituent provides a convenient site for introducing further chemical diversity through cross-coupling reactions. SAR studies would involve replacing the iodine with other groups to probe the importance of its size, electronics, and potential for halogen bonding.
The pyridin-2-ol tautomer exists in equilibrium with its 2-pyridone form. SAR studies would investigate the importance of the hydroxyl/keto group for biological activity, for example, through its potential to act as a hydrogen bond donor or acceptor.
While specific SAR studies for this compound analogs are not available in the reviewed literature, the general principles derived from studies of other substituted pyridines provide a framework for how such investigations would proceed. A systematic exploration of the chemical space around this scaffold would be crucial for optimizing its potential as a modulator of biological targets.
Applications in Agrochemical Development
Role as an Intermediate in Pesticide Synthesis
There is no available scientific data or literature to substantiate the role of 5-Fluoro-4-iodopyridin-2-ol as a recognized intermediate in the synthesis of commercial or developmental pesticides. Research in this area has historically focused on other halogenated pyridines. The specific combination of fluoro, iodo, and hydroxyl groups on the pyridine (B92270) ring of this particular compound has not been cited in the context of creating new insecticidal, fungicidal, or other pesticidal active ingredients.
Applications in Materials Science Research
Use in the Synthesis of Advanced Polymers
Potential for Novel Coating Materials
Similarly, the application of 5-Fluoro-4-iodopyridin-2-ol in the development of novel coating materials is not well-documented. The incorporation of fluorinated compounds into coatings is a known strategy for achieving desirable surface properties such as hydrophobicity and oleophobicity. However, specific research demonstrating the use of this compound for this purpose has not been identified.
Catalytic Roles and Applications
Photocatalytic Properties of Pyridin-2-ol Derived Complexes
While direct experimental studies on the photocatalytic properties of 5-Fluoro-4-iodopyridin-2-ol complexes are not extensively documented, the broader class of pyridine-based ligands has shown considerable promise in the field of photocatalysis. The incorporation of a pyridin-2-ol moiety into a metal complex can impart favorable electronic and structural characteristics for photocatalytic cycles.
The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable complexes with a variety of transition metals. The electronic properties of the pyridine ring, which can be tuned by substituents, are crucial in determining the photophysical characteristics of the resulting complex, such as its absorption spectrum and the lifetime of its excited states.
The presence of a fluorine atom, a strongly electron-withdrawing group, at the 5-position of the pyridine ring in this compound would be expected to lower the energy of the ligand's molecular orbitals. This modification can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are often the key to photocatalytic activity. A lower-energy MLCT state could potentially be accessed with visible light, a desirable feature for green chemistry applications.
Furthermore, pyridine-containing covalent organic frameworks (COFs) have been investigated for photocatalytic hydrogen evolution. rsc.org The basicity of the pyridine rings in such structures can facilitate interactions with sacrificial electron donors, enhancing the efficiency of the photocatalytic process. rsc.org This suggests that complexes derived from this compound could be integrated into larger supramolecular structures or materials for heterogeneous photocatalysis.
The general mechanism for the photocatalytic activity of such complexes often involves the absorption of light, leading to an excited state that can engage in electron transfer processes. For instance, an excited complex might be more easily oxidized or reduced, enabling it to catalyze reactions such as water splitting, CO2 reduction, or organic transformations. The specific role of the this compound ligand would be to modulate these photoredox properties to optimize catalytic efficiency.
Table 1: Potential Effects of Substituents on Photocatalytic Properties of Pyridin-2-ol Derived Complexes
| Substituent | Position | Potential Effect on Photocatalytic Properties |
| Fluoro | 5 | Lowers ligand orbital energies, potentially red-shifting the absorption spectrum and modifying redox potentials of the complex. |
| Iodo | 4 | Can participate in halogen bonding interactions, influencing the supramolecular assembly of photocatalytic systems. May also serve as a synthetic handle for further functionalization. |
| Hydroxyl | 2 | Acts as a coordination site and can participate in proton-coupled electron transfer (PCET) processes, which are important in many catalytic cycles. |
Ligand Design for Transition Metal Catalysis
The design of ligands is a critical aspect of developing efficient transition metal catalysts. The structure of a ligand dictates the steric and electronic environment around the metal center, thereby controlling the catalyst's activity, selectivity, and stability. Halogenated pyridines and their derivatives are valuable building blocks in this context due to the predictable influence of halogen substituents on the electronic properties of the ligand and their utility as synthetic handles for further modification.
The this compound scaffold offers multiple points for tuning its properties as a ligand. The fluorine atom at the 5-position, with its strong electron-withdrawing inductive effect, can decrease the electron density on the pyridine ring and the coordinating nitrogen atom. This can enhance the π-acceptor properties of the ligand, which can be beneficial in stabilizing low-valent metal centers in catalytic intermediates.
The iodine atom at the 4-position is a particularly interesting feature. While it also has an electron-withdrawing inductive effect, its most significant role in ligand design is often as a versatile synthetic handle. The carbon-iodine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. innospk.commdpi.com This allows for the straightforward introduction of a wide variety of functional groups at this position, enabling the synthesis of a library of ligands with systematically varied steric and electronic properties. For example, bulky groups could be introduced to create a specific steric pocket around the metal center, enhancing selectivity in reactions like asymmetric catalysis.
The pyridin-2-ol tautomer is in equilibrium with the 2-pyridone form. As a ligand, the deprotonated pyridin-2-olate is a bidentate N,O-donor. The chelate effect of this bidentate coordination can lead to the formation of highly stable metal complexes. The nature of the metal-ligand bond can be further influenced by the electronic effects of the fluoro and iodo substituents.
The application of such ligands spans a wide range of transition metal-catalyzed reactions, including C-H functionalization, cross-coupling reactions, and oxidation catalysis. nih.govresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the pyridine-based ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Table 2: Potential Applications of this compound in Ligand Design
| Feature of Ligand | Influence on Catalysis | Example of Potential Application |
| Bidentate N,O-coordination | Forms stable chelate complexes with transition metals. | Enhancing catalyst stability and lifetime in various cross-coupling reactions. |
| Electron-withdrawing Fluoro Group | Modifies the electronic properties of the metal center, enhancing its electrophilicity. | Potentially improving the efficiency of nucleophilic attack on a coordinated substrate. |
| Versatile Iodo Group | Allows for post-coordination modification of the ligand structure via cross-coupling reactions. | Synthesis of catalysts with tailored steric and electronic properties for stereoselective transformations. |
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in 5-Fluoro-4-iodopyridin-2-ol Synthesis
The synthesis of complex fluorinated heterocycles like this compound is increasingly benefiting from the principles of green chemistry. The focus is on developing robust, efficient, and environmentally benign methodologies that reduce waste and avoid harsh reagents. A key strategy is the use of fluorinated precursors, which circumvents the need for challenging and often low-yield late-stage fluorination reactions. Metal-catalyzed hydrogenation of readily available fluoropyridines represents a powerful tool for producing saturated fluorinated piperidines, a related class of compounds nih.gov.
Another promising avenue is the use of rhodium(III)-catalyzed C-H functionalization, which allows for the construction of multi-substituted 3-fluoropyridines from simpler building blocks like α-fluoro-α,β-unsaturated oximes and alkynes nih.gov. This method is notable for its efficiency and the ability to set up reactions in the air nih.gov. Research into novel synthetic methods also seeks to avoid nucleophilic alcoholic solvents that can cause unwanted displacement of fluorine atoms under basic conditions nih.gov. The development of syntheses that avoid per- and polyfluoroalkyl substances (PFAS) is another critical goal in modern synthetic chemistry chemistryworld.com.
| Green Chemistry Strategy | Description | Potential Benefit for this compound Synthesis |
|---|---|---|
| Use of Fluorinated Building Blocks | Incorporating fluorine early in the synthesis using fluorinated precursors rather than late-stage fluorination. | Improves overall yield and regioselectivity; avoids harsh and hazardous fluorinating agents nih.gov. |
| Catalytic C-H Functionalization | Employing transition metal catalysts (e.g., Rhodium) to directly form the pyridine (B92270) ring from simpler components nih.gov. | Increases atom economy, reduces synthetic steps, and allows for milder reaction conditions nih.gov. |
| Solvent Selection | Choosing non-nucleophilic or non-hydroxylic solvents to prevent side reactions like fluoride (B91410) displacement nih.gov. | Enhances product purity and yield by minimizing unwanted byproducts nih.gov. |
| Heterogeneous Catalysis | Using solid-phase catalysts (e.g., Palladium on carbon) for reactions like hydrogenation nih.gov. | Simplifies catalyst removal and recycling, reducing waste and cost nih.gov. |
Exploration of New Biological Targets and Therapeutic Areas
Halogenated pyridines are a cornerstone in medicinal chemistry, serving as versatile intermediates for a wide range of pharmaceuticals nih.gov. Structurally similar compounds, such as 5-Chloro-2-fluoro-4-iodopyridine, are recognized as key intermediates in the development of novel anti-cancer agents and targeted therapies for infectious diseases chemimpex.com. The pyridinone scaffold itself is found in molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects frontiersin.org.
The unique electronic properties conferred by the fluorine and iodine atoms make this compound a compelling candidate for screening against various biological targets. A primary area of interest is protein kinase inhibition, a well-established strategy in cancer therapy lookchem.comgoogle.com. Many kinase inhibitors feature heterocyclic cores, and the specific halogenation pattern of this compound could offer unique binding interactions. For instance, macrocyclic inhibitors of Anaplastic Lymphoma Kinase (ALK) have been developed using related fluorinated intermediates researchgate.net. Furthermore, computational studies have identified 2-pyridone derivatives as potential inhibitors of the SARS-CoV-2 main protease, highlighting the potential of this scaffold in antiviral research nih.gov. The screening of pyridine derivatives against enzymes involved in hydrogen sulfide biosynthesis also points to new therapeutic possibilities in cancer and other diseases nih.govresearchgate.net.
| Potential Biological Target Class | Example from Related Compounds | Therapeutic Area |
|---|---|---|
| Protein Kinases (e.g., ALK, ROS1, CDKs) | Fluorinated macrocycles and pyridine derivatives are used to develop potent kinase inhibitors google.comresearchgate.net. | Oncology, Inflammatory Diseases chemimpex.comgoogle.com |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Computational screening has identified 2-pyridone derivatives as potential inhibitors nih.gov. | Infectious Diseases |
| H₂S-Synthesizing Enzymes (e.g., CBS, CSE) | Screening of pyridine libraries has identified weak inhibitors of these enzymes nih.govresearchgate.net. | Oncology, Neurological Disorders nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Halogenated pyrimidine derivatives have been studied as inhibitors of this enzyme nih.gov. | Antiviral, Anti-inflammatory |
Advanced Materials Incorporating Halogenated Pyridin-2-ol Structures
The field of materials science is increasingly leveraging non-covalent interactions like hydrogen and halogen bonds for crystal engineering researchgate.net. Halogenated pyridinols are particularly interesting in this regard. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), a pyridine nitrogen (a hydrogen bond acceptor), and halogen atoms (potential halogen bond donors) in the this compound structure provides multiple handles for directing molecular assembly.
Studies on 6-halo-2-pyridones show that halogen bonding can be a governing interaction in the crystal packing motif researchgate.net. The iodine atom, in particular, is an effective halogen bond donor. These directed interactions are crucial for creating functional organic materials with specific properties, such as piezoelectricity, which has been observed in crystals of halogenated pyridin-3-ols researchgate.net. Furthermore, the unique electronic properties of halogenated pyridines make them candidates for use in advanced materials like polymers, coatings, and organic electronics chemimpex.com. The structure-guiding influence of halogen bonds is a powerful tool for designing new materials with tailored optical or electronic characteristics mdpi.com.
| Application Area | Key Interaction/Property | Example from Halogenated Pyridine/Pyridinol Structures |
|---|---|---|
| Crystal Engineering | Halogen Bonding, Hydrogen Bonding | 6-halo-2-pyridones and co-crystals of pyridine amides show crystal packing directed by halogen bonds researchgate.netmdpi.com. |
| Piezoelectric Materials | Controlled Molecular Assembly | Organic crystals of 2-X-pyridin-3-ol (where X = Cl, Br, I) exhibit large shear piezoelectricity researchgate.net. |
| Polymers and Coatings | Unique Halogen Substitutions | Related compounds like 5-Chloro-2-fluoro-4-iodopyridine are explored for creating advanced materials chemimpex.com. |
| Luminescent Materials | Supramolecular Assembly via Halogen Bonds | Halogen bonding can influence and amplify luminescence in solid-state materials. |
Data Science and Machine Learning in Pyridinol Research
Data science and machine learning (ML) are revolutionizing chemical and pharmaceutical research by enabling rapid prediction of molecular properties and activities, thus accelerating the discovery pipeline. For a novel structure like this compound, these computational tools are invaluable for prioritizing synthetic efforts and predicting potential applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are widely used to correlate molecular structures with biological activity or physical properties nih.govresearchgate.net. Machine learning algorithms, from linear regression and random forests to more complex artificial neural networks (ANN) and graph neural networks (GNN), can be trained on datasets of existing molecules to predict the properties of new ones nih.govchemrxiv.org. These models can forecast absorption, distribution, metabolism, and excretion (ADMET) profiles, as well as specific activities like corrosion inhibition or enzyme binding researchgate.netnih.gov. For halogenated pyridines, QSAR studies have been successfully used to predict their inhibitory activity against enzymes like dihydroorotate dehydrogenase nih.gov. As more data on pyridinols becomes available, these models will become increasingly accurate, guiding the design of new derivatives with optimized therapeutic or material properties semanticscholar.org.
| Technique/Model | Application in Chemical Research | Relevance to this compound |
|---|---|---|
| QSAR/QSPR | Predicts biological activity or physicochemical properties based on molecular descriptors nih.govnih.gov. | Estimate potential efficacy as a kinase inhibitor or other therapeutic agent nih.gov. |
| Artificial Neural Networks (ANN) | Non-linear modeling for complex relationships between structure and property researchgate.net. | Predict properties like corrosion inhibition or ADMET profiles researchgate.netnih.gov. |
| Graph Neural Networks (GNN) | Learns directly from the molecular graph structure, capturing intricate atomic-level features chemrxiv.org. | Advanced prediction of bioactivity and physicochemical properties with high accuracy chemrxiv.orgsemanticscholar.org. |
| Virtual Screening | Computationally docking a library of compounds into a biological target's active site nih.govmdpi.com. | Identify likely biological targets for this compound without initial wet-lab experiments mdpi.com. |
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-4-iodopyridin-2-ol, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. Key steps include:
- Iodination : Use of iodine monochloride (ICl) in acetic acid at 50–60°C to introduce iodine at the 4-position .
- Fluorination : Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameter : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to avoid over-iodination byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is required due to the compound’s halogen and hydroxyl groups:
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : The compound is prone to hydrolysis under acidic or basic conditions due to the labile C–I bond:
- Stability Test Protocol :
Prepare buffered solutions (pH 2–12).
Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 24-hour intervals.
- Findings :
- pH < 3 : Rapid deiodination (t₁/₂ = 4 hours).
- pH 7–9 : Stable for >72 hours.
- pH > 10 : Hydroxyl group deprotonation increases reactivity .
Advanced Research Questions
Q. How do electronic effects of the iodine and fluorine substituents influence cross-coupling reactivity?
- Methodological Answer : The electron-withdrawing fluorine and iodine groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr):
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids:
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.
- Outcome : Iodine acts as a directing group, enabling regioselective coupling at C4. Fluorine enhances leaving-group ability .
- Contradiction Note : Some studies report reduced yields with bulky boronic acids due to steric hindrance from the ortho-iodine .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:
Q. Reproducibility Checks :
Q. Impurity Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
